![molecular formula C11H5F3N2O B3040941 2-[2-(Trifluoromethoxy)benzylidene]malononitrile CAS No. 255820-39-4](/img/structure/B3040941.png)
2-[2-(Trifluoromethoxy)benzylidene]malononitrile
Overview
Description
2-[2-(Trifluoromethoxy)benzylidene]malononitrile is an organic compound with the molecular formula C11H5F3N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 2-[2-(Trifluoromethoxy)benzylidene]malononitrile is through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base. The reaction typically proceeds under mild conditions, often using catalysts such as hydrotalcites modified with metals like titanium or zinc .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar Knoevenagel condensation reactions. The process involves optimizing reaction conditions to achieve high yields and selectivity. The use of eco-friendly catalysts and solvents is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethoxy)benzylidene]malononitrile primarily undergoes nucleophilic addition reactions, characteristic of the Knoevenagel condensation. It can also participate in various substitution reactions due to the presence of the trifluoromethoxy group.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves bases such as sodium hydroxide or potassium carbonate.
Substitution Reactions: Can involve reagents like halogens or other electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzylidene malononitriles, which can be further modified for specific applications .
Scientific Research Applications
2-[2-(Trifluoromethoxy)benzylidene]malononitrile has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(Trifluoromethoxy)benzylidene]malononitrile exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The trifluoromethoxy group enhances its reactivity, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
Benzylidenemalononitrile: A closely related compound with similar reactivity but lacking the trifluoromethoxy group.
2-[2-(Methoxy)benzylidene]malononitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-[2-(Trifluoromethoxy)benzylidene]malononitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-[[2-(trifluoromethoxy)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)17-10-4-2-1-3-9(10)5-8(6-15)7-16/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXODVZSJFKMLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


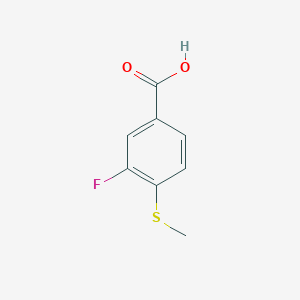

![1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one](/img/structure/B3040861.png)
![Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate](/img/structure/B3040864.png)

![N,N-dimethyl-N'-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide](/img/structure/B3040866.png)

![Ethyl (2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-2-(2-formamido-1,3-thiazol-4-yl)acetate](/img/structure/B3040870.png)
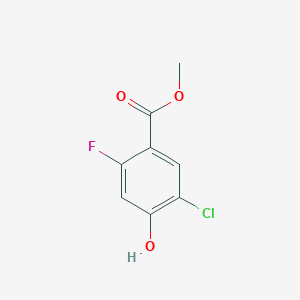
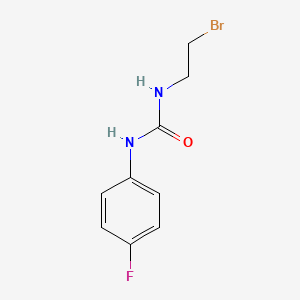
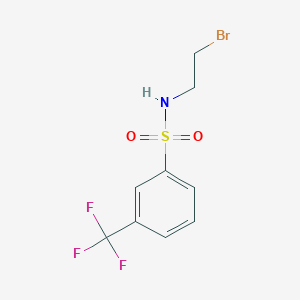
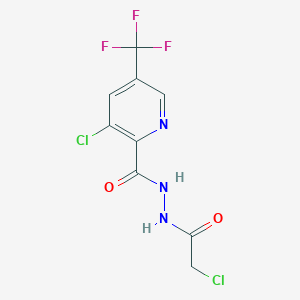
![4-chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040879.png)
![5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040880.png)
